REACTION_CXSMILES
|
C1OC2C=C([N+]([O-])=O)C(C=O)=CC=2O1.[CH2:15]1[O:27][C:26]2[CH:25]=[C:24]([N+:28]([O-])=O)[C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][C:17]=2[O:16]1.[C-]#N.[Na+]>CO.C(O)C.[O-2].[O-2].[Mn+4].[Pd]>[CH2:15]1[O:27][C:26]2[CH:25]=[C:24]([NH2:28])[C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][C:17]=2[O:16]1 |f:2.3,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C=O)C(=CC2O1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C(=O)OC)C(=CC2O1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C(=O)OC)C(=CC2O1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C(C(=O)OC)C(=CC2O1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |